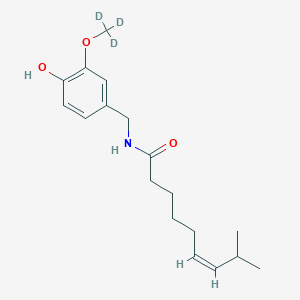
(Z)-Capsaicin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Capsaicin-d3 is a deuterated form of capsaicin, the active component in chili peppers that gives them their characteristic heat. The “Z” notation indicates the specific geometric isomer of the compound, where the highest priority substituents on each carbon of the double bond are on the same side. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in this compound, making it useful in various scientific studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. One common method is the catalytic hydrogenation of capsaicin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient and high-yield deuteration. The purity and isotopic enrichment of the final product are critical factors, often achieved through multiple purification steps, including chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrocapsaicin-d3.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like dihydrocapsaicin-d3, and substituted analogs with different functional groups attached to the aromatic ring or amide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Capsaicin-d3 is used as a tracer in reaction mechanism studies due to the presence of deuterium, which allows for the tracking of molecular transformations using spectroscopic techniques.
Biology
In biological research, it serves as a tool to study the metabolism and bioavailability of capsaicin. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, aiding in the understanding of metabolic pathways.
Medicine
In medicine, this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of capsaicin. This information is crucial for developing capsaicin-based therapeutics.
Industry
Industrially, this compound is used in the development of new formulations and delivery systems for capsaicin, enhancing its stability and efficacy in various applications, including pain relief and weight management products.
Wirkmechanismus
(Z)-Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel found in sensory neurons. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent neuronal depolarization. The activation of TRPV1 results in the sensation of heat and pain, which is the characteristic effect of capsaicin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capsaicin: The non-deuterated form, widely studied for its effects and applications.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activity.
Uniqueness
(Z)-Capsaicin-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various fields.
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(Z)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-/i3D3 |
InChI-Schlüssel |
YKPUWZUDDOIDPM-XCBYIJBPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C\C(C)C)O |
Kanonische SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


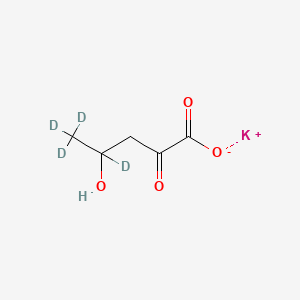


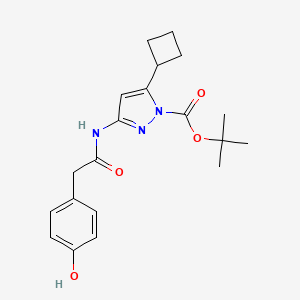




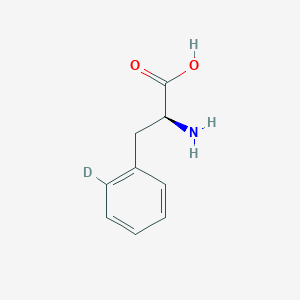

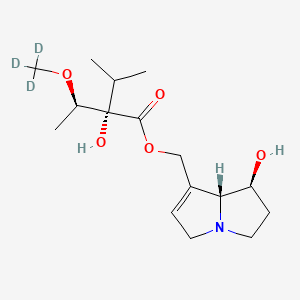
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)


